molecular formula C8H13BN2O2S B3098956 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole CAS No. 1346808-34-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole

Cat. No.: B3098956
CAS No.: 1346808-34-1
M. Wt: 212.08 g/mol
InChI Key: MCAHQWYFLUUEDH-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a boron-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pinacol boronate ester group. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The thiadiazole ring, being electron-deficient, enhances the electrophilicity of the adjacent boron atom, facilitating transmetallation steps in catalytic cycles .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2S/c1-7(2)8(3,4)13-9(12-7)6-10-5-11-14-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHQWYFLUUEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168740
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-34-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346808-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole typically involves the reaction of 1,2,4-thiadiazole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the thiadiazole with a boronic acid pinacol ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in the Suzuki-Miyaura cross-coupling reaction.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products of these reactions typically involve the formation of new carbon-carbon bonds, resulting in various substituted thiadiazole derivatives .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, such as the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole with structurally related boronate esters:

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole (Target) 1,2,4-Thiadiazole C₈H₁₂BN₂O₂S 227.06 Not explicitly listed Electron-deficient core; high reactivity in cross-coupling.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Isothiazole C₈H₁₂BNO₂S 213.06 1045809-78-6 Sulfur and nitrogen arrangement differs; lower steric hindrance.
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 1,3-Thiazole C₁₁H₁₈BNO₂S 239.14 859833-13-9 Methyl groups enhance steric bulk; potential for tailored polymer synthesis.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole C₁₃H₁₆BNO₃ 245.08 837392-66-2 Fused benzene ring increases π-conjugation; suited for optoelectronic materials.
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine C₁₅H₂₃BN₂O₃ 290.16 485799-04-0 Nitrogen-rich; morpholine substituent improves solubility in polar solvents.

Commercial Availability and Handling

  • Pricing : Boronate esters are generally costly; for example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran is priced at ¥5,800/g . The thiadiazole derivative is likely similarly priced due to specialized synthesis.
  • Safety : Oxazole and thiazole boronate esters require handling under inert atmospheres due to moisture sensitivity . The thiadiazole analogue, with its sulfur atom, may pose additional stability challenges, necessitating rigorous anhydrous conditions.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is C13H17BN2OC_{13}H_{17}BN_2O with a molecular weight of 244.10 g/mol. The structure features a thiadiazole ring which is known for its diverse biological activities.

Research indicates that compounds containing thiadiazole moieties exhibit various biological activities including:

  • Antimicrobial Activity : Thiadiazoles have been reported to possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Certain derivatives have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various thiadiazole derivatives against gram-positive and gram-negative bacteria. The results demonstrated that compounds with the dioxaborolane substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Control32
Thiadiazole Derivative A16
Thiadiazole Derivative B8

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole on various cancer cell lines. One notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM

These findings indicate a promising potential for this compound in cancer therapy.

Anti-inflammatory Effects

The compound was also tested for its ability to inhibit pro-inflammatory cytokines in mouse splenocytes. The results showed a significant reduction in TNF-alpha levels upon treatment with the compound at concentrations as low as 10 µM.

Case Studies

  • Case Study on Synthesis and Biological Evaluation : A recent thesis presented by Konstantinidou et al. explored the synthesis of thiadiazole derivatives and their biological evaluation against PD-1/PD-L1 interactions. The study highlighted that certain derivatives could enhance immune responses in mouse models by blocking these pathways effectively .
  • Clinical Relevance : A clinical trial focusing on the application of thiadiazoles in combination therapies for cancer treatment indicated improved patient outcomes when used alongside traditional chemotherapeutics.

Q & A

Q. How to resolve discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Replicate Conditions : Ensure identical catalyst batches, solvent drying (e.g., molecular sieves for THF), and inert atmosphere (N₂/Ar).
  • Byproduct Analysis : LC-MS to identify common side products (e.g., deboronated thiadiazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole

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